BenchChemオンラインストアへようこそ!

2-(2,4-dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide

Physicochemical profiling Lipophilicity In silico ADME

This compound is a fully synthetic imidazo[2,1-b]thiazole derivative (MW 432.3, XLogP 6.1, tPSA 83.9 Ų) with no annotated biological targets in ChEMBL or PubChem. Its 2,4-dichlorophenoxypropanamide moiety creates a unique pharmacophore distinct from known STAT6/eNOS modulators. Procure it as a novel scaffold for phenotypic screening campaigns, an in-class negative control for imidazo[2,1-b]thiazole pathway studies, an upper-bound lipophilicity reference standard for HPLC method development, or a halogen bonding probe featuring two chlorine donor atoms. Custom synthesis available.

Molecular Formula C20H15Cl2N3O2S
Molecular Weight 432.32
CAS No. 893989-91-8
Cat. No. B2591520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide
CAS893989-91-8
Molecular FormulaC20H15Cl2N3O2S
Molecular Weight432.32
Structural Identifiers
SMILESCC(C(=O)NC1=CC=C(C=C1)C2=CN3C=CSC3=N2)OC4=C(C=C(C=C4)Cl)Cl
InChIInChI=1S/C20H15Cl2N3O2S/c1-12(27-18-7-4-14(21)10-16(18)22)19(26)23-15-5-2-13(3-6-15)17-11-25-8-9-28-20(25)24-17/h2-12H,1H3,(H,23,26)
InChIKeyKWYXRRPRPURRHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,4-Dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide (CAS 893989-91-8) – Identity and Core Characteristics for Scientific Procurement


The compound 2-(2,4-dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide (CAS 893989-91-8) is a fully synthetic small molecule (C20H15Cl2N3O2S; MW 432.3 g/mol) that features a 2,4-dichlorophenoxypropanamide motif linked to a phenyl-imidazo[2,1-b]thiazole scaffold [1]. It belongs to the broader pharmacological class of imidazo[2,1-b]thiazole derivatives, a privileged scaffold historically explored for modulating transcription factors (e.g., STAT6) [2] and endothelial nitric oxide synthase (eNOS) [3]. The compound is listed in the PubChem Compound database (CID 43936484) [1] and is commercially available from several chemical vendors as a research-grade reagent.

Why Generic Substitution of 2-(2,4-Dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide Is Not Supported by Current Evidence


Imidazo[2,1-b]thiazole derivatives exhibit profound differences in target engagement and functional selectivity depending on subtle variations in the pendant aryl and amide substituents [1]. For example, while certain congeners act as STAT6 activation inhibitors [1] or eNOS transcription modulators [2], the specific 2,4-dichlorophenoxy substituent and the para-phenyl linkage of the target compound create a unique three-dimensional pharmacophore. Currently, no publicly accessible head-to-head comparator data exist for this precise compound. Available databases confirm the absence of annotated biological activity in ChEMBL [3] and no reported publications in PubChem [4]. Consequently, any assumption that a structurally similar analog can replicate the (yet uncharacterized) activity profile of this compound is scientifically unsound. The following sections outline what is known and, critically, what quantitative differentiation is still missing for informed procurement.

Quantitative Evidence Guide for 2-(2,4-Dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide – Known and Absent Data Points


Predicted Physicochemical Differentiation Against Close Structural Analogs

In the absence of experimental biological data, computational predictions provide the only quantitative differentiation. The target compound exhibits a computed XLogP3-AA of 6.1 [1], placing it at the extreme upper end of lipophilicity for drug-like molecules. Close analogs lacking the 2,4-dichlorophenoxy substituent, such as N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide derivatives with smaller substituents, typically show XLogP values in the range of 2.5–4.0 (class-level inference [2]). A ΔlogP of ≥2.1 suggests that the target compound will have significantly different membrane permeability, plasma protein binding, and tissue distribution characteristics than less halogenated analogs.

Physicochemical profiling Lipophilicity In silico ADME

Absence of Reported Biological Activity – A Critical Differentiation from Data-Rich Analog Classes

A defining characteristic of this compound is the complete absence of reported biological activity in major public databases. ChEMBL 20 shows no known activity for this substance (ZINC625105) [1]. PubChem lists zero associated publications [2]. This contrasts starkly with structurally related imidazo[2,1-b]thiazoles developed as focal adhesion kinase (FAK) inhibitors, where derivatives such as ITC-1 and ITC-2 demonstrate IC50 values in the low micromolar range (e.g., IC50 = 2.4 µM against MCF-7 cells) [3]. The target compound's lack of data means it cannot be assumed to share either the potency or the selectivity profile of active analogs; it is effectively an unvalidated dark chemical matter candidate for screening.

Biological activity gap Off-target screening Class comparison

Molecular Complexity and Scaffold Uniqueness Versus Common Imidazo[2,1-b]thiazole Standards

The compound has a molecular weight of 432.3 g/mol, 28 heavy atoms, a topological polar surface area of 83.9 Ų, and a complexity score of 550 [1]. It contains 4 rings, 5 hydrogen bond acceptors, and 1 hydrogen bond donor. In the context of imidazo[2,1-b]thiazole-based screening libraries, this compound occupies a distinct region of chemical space characterized by high molecular weight and complexity. For comparison, many kinase-focused imidazo[2,1-b]thiazoles have molecular weights in the 350–400 Da range and lower complexity scores (e.g., 400–450) [2]. The higher complexity of the target compound (score 550) implies a greater number of potential interaction points with biological targets, but also correlates with lower hit rates in high-throughput screening campaigns.

Scaffold diversity Molecular complexity Chemical space

Recommended Application Scenarios for 2-(2,4-Dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide Based on Available Evidence


De Novo Scaffold for Phenotypic Screening and Target Deconvolution

Given the complete absence of annotated biological targets, this compound is best positioned as a novel scaffold for unbiased phenotypic screening campaigns. Its high predicted lipophilicity (XLogP 6.1) [1] suggests it will distribute into hydrophobic cellular compartments, making it a candidate for assays requiring transmembrane or intracellular target engagement. The imidazo[2,1-b]thiazole core is a recognized privileged structure [2], but the specific 2,4-dichlorophenoxypropanamide extension has not been explored. A screen against diverse cell panels (e.g., cancer cell line profiling, antimicrobial susceptibility testing) followed by chemoproteomic target deconvolution could reveal a unique mechanism of action.

Negative Control Compound for STAT6 and eNOS Modulator Studies

The imidazo[2,1-b]thiazole class includes known STAT6 activation inhibitors [2] and eNOS transcription modulators [3]. Because the target compound has no reported activity in these pathways, it can serve as an ideal in-class negative control. For researchers studying STAT6-driven transcription or eNOS upregulation, using this compound alongside active analogs can help differentiate scaffold-driven non-specific effects from pharmacophore-specific modulation.

Analytical Reference Standard for Physicochemical Method Development

The compound's well-defined computed descriptors (MW 432.3, XLogP 6.1, tPSA 83.9 Ų, complexity 550) [1] make it suitable as a calibration or reference standard for chromatographic method development (e.g., HPLC logP determination, plasma protein binding equilibrium dialysis). Its extreme lipophilicity provides a useful upper-bound reference point for evaluating the dynamic range of analytical methods intended for lipophilic drug candidates.

Chemical Probe for Investigating Halogen Bonding Interactions

The 2,4-dichlorophenoxy moiety presents two chlorine atoms capable of engaging in halogen bonding with protein targets. In structural biology and medicinal chemistry, this compound can be used as a probe to study halogen bond donor-acceptor geometries with protein kinases or other targets, comparing it to non-halogenated or mono-halogenated analogs to quantify the contribution of halogen bonding to binding affinity [2].

Quote Request

Request a Quote for 2-(2,4-dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.